molecular formula C13H11BrN2O B7905222 2-amino-5-bromo-N-phenylbenzamide

2-amino-5-bromo-N-phenylbenzamide

Cat. No. B7905222
M. Wt: 291.14 g/mol
InChI Key: QFELSXHMYYOYPG-UHFFFAOYSA-N
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Description

2-amino-5-bromo-N-phenylbenzamide is a useful research compound. Its molecular formula is C13H11BrN2O and its molecular weight is 291.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Inhibitors of Photosynthesis : Certain derivatives of N-phenylbenzamide, such as 5-bromo-2-hydroxy-N-phenylbenzamides, have been found to inhibit photosynthetic electron transport. This effect is influenced by the compound's lipophilicity and the electronic properties of substituents in the N-phenyl moiety (Kráľová et al., 2013).

  • Antiviral Activity : N-phenylbenzamide derivatives have demonstrated antiviral activities, particularly against Enterovirus 71. For instance, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide exhibited low micromolar concentration activities in in vitro assays (Ji et al., 2013).

  • Agricultural Applications : In agriculture, N-phenylbenzamide derivatives have been used in the synthesis of substances like chloranthraniliprole, a widely used insecticide. The synthesis involves key intermediates like 2-amino-5-chloro-N,3-dimethylbenzamide (Zheng Jian-hong, 2012).

  • PPAR-γ Antagonists : Some derivatives, such as 2-chloro-5-nitro-N-phenylbenzamide, have shown potential as peroxisome proliferator-activated receptor gamma (PPAR-γ) antagonists. These compounds are being evaluated for their role in cancer chemoprevention and as therapeutic agents for metabolic disorders (Kapetanovic et al., 2012).

  • Synthetic Applications : N-phenylbenzamide derivatives are also important in synthetic chemistry, utilized in various reactions, including amination, arylations, and coupling processes, which are pivotal in developing new compounds (Zhao et al., 2010).

  • Antifungal Activity : Research has indicated that certain N-phenylbenzamide derivatives, like 2-chloro-N-phenylbenzamide, possess antifungal properties, suggesting their potential use in developing new fungicides (Xiang Wen-liang, 2011).

  • Radiopharmaceuticals : In the field of radiopharmaceuticals, derivatives like 2-bromo-5-nitro-N-phenylbenzamide have been synthesized and evaluated for their potential as tracers in imaging techniques like γ-emission tomography (Lee et al., 2006).

properties

IUPAC Name

2-amino-5-bromo-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFELSXHMYYOYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromo-benzoic acid (2 g, 9.26 mmol) and SOCl2 (4 mL) in toluene (20 mL) was stirred at 130° C. for 2 h. After being concentrated, the residue was dissolved in tetrahydrofuran (50 mL) and phenylamine was added dropwise at 0° C. Then the reaction mixture was heated to 90° C. for 4 h. The mixture was cooled to room temperature, quenched with saturated aqueous K2CO3 (20 mL) and extracted with ethyl acetate (50 mL*3), the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified with silica gel column chromatograph (PE:EtOAc=4:1) to give 2-amino-5-bromo-N-phenylbenzamide (2.82 g, yield: 99%) as white solid. MS (M+H)+: 291/293.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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